N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide
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Description
“N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that it contains several functional groups including a benzamide moiety, a sulfamoyl group, and a methoxy group.
Scientific Research Applications
Chan–Lam Coupling Reaction for N-Arylsulfamide Synthesis
The Chan–Lam coupling reaction is a powerful method for constructing unsymmetrical N-arylsulfamides. Researchers have successfully employed sulfamoyl azides and arylboronic acids in the presence of a copper chloride catalyst to synthesize these compounds. The reaction occurs efficiently in methanol (MeOH) at room temperature, providing a straightforward route to N-arylsulfamides with good yields .
Medicinal Chemistry: Allosteric Activators of Human Glucokinase
N-Benzimidazol-2yl benzamide analogues have been designed and synthesized as allosteric activators of human glucokinase . These compounds hold promise for treating diabetes by enhancing glucose metabolism. Their unique structural features make them attractive candidates for further drug development .
Neuroleptic Activity
Benzamides, including N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines, have been investigated for their potential as neuroleptics . These compounds were evaluated for their inhibitory effects on apomorphine-induced climbing behavior. Understanding their neuroleptic properties contributes to the development of novel therapeutic agents .
properties
IUPAC Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(14-15-7-4-3-5-8-15)25(22,23)12-11-19-18(21)16-9-6-10-17(13-16)24-2/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJXYMHYROSCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide |
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